2-(2,2-Diethoxyethyl)-1,3-dithiane
CAS No.: 5849-13-8
Cat. No.: VC20677369
Molecular Formula: C10H20O2S2
Molecular Weight: 236.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5849-13-8 |
---|---|
Molecular Formula | C10H20O2S2 |
Molecular Weight | 236.4 g/mol |
IUPAC Name | 2-(2,2-diethoxyethyl)-1,3-dithiane |
Standard InChI | InChI=1S/C10H20O2S2/c1-3-11-9(12-4-2)8-10-13-6-5-7-14-10/h9-10H,3-8H2,1-2H3 |
Standard InChI Key | WMGKTRHJFAMANL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(CC1SCCCS1)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 2-(2,2-dimethoxyethyl)-1,3-dithiane, reflects its structure: a 1,3-dithiane ring (a six-membered ring with two sulfur atoms at positions 1 and 3) substituted with a 2,2-dimethoxyethyl group at position 2 . Key identifiers include:
Property | Value |
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CAS Registry Number | 56169-20-1 |
Molecular Formula | |
Molecular Weight | 208.3 g/mol |
InChI Key | DMCSXYLJSVMMAS-UHFFFAOYSA-N |
SMILES | COC(CC1SCCCS1)OC |
Spectral and Structural Data
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2D Structure: The dithiane ring adopts a chair conformation, with the dimethoxyethyl substituent in an equatorial position to minimize steric strain .
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3D Conformer Analysis: Computational models reveal intramolecular interactions between sulfur atoms and methoxy oxygen atoms, contributing to stability .
Synthesis and Reactivity
Preparation Methods
2-(2,2-Dimethoxyethyl)-1,3-dithiane is typically synthesized via thioacetalization, where a carbonyl compound reacts with 1,3-propanedithiol under acidic conditions . For example:
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Aldehyde Protection:
Subsequent alkylation or functionalization introduces the dimethoxyethyl group .
Key Reactions
The compound’s reactivity centers on its 2-lithio-1,3-dithiane derivative, generated via deprotonation with strong bases like -BuLi or -BuLi :
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Alkylation: Reacts with primary alkyl halides (e.g., ethyl iodide) to form extended carbon chains .
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Epoxide Ring-Opening: Participates in nucleophilic attacks on epoxides to yield diols after hydrolysis .
Applications in Natural Product Synthesis
Role as a Carbonyl Equivalent
The dithiane group acts as a masked ketone, enabling chemists to perform reactions incompatible with free carbonyl groups. For instance, in the synthesis of gloeosporone (a fungal metabolite), 2-lithio-1,3-dithiane intermediates facilitated sequential alkylations and epoxide openings to construct the polycyclic core .
Case Study: Prostaglandin E2_22 Intermediate
Das and Achab demonstrated the utility of 2-(2,2-dimethoxyethyl)-1,3-dithiane in synthesizing prostaglandin E (PGE) precursors . The dithiane moiety was introduced via thioacetalization of a glucose-derived aldehyde, followed by lithiation and epoxide coupling to establish stereochemistry .
Industrial and Research Relevance
Patent Landscape
The compound is cited in patents related to agrochemicals and pharmaceutical intermediates . For example, WIPO PatentScope lists applications in fungicide formulations leveraging its sulfur-based bioactivity .
Recent Advances (2023–2025)
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Catalytic Asymmetric Synthesis: New chiral ligands enable enantioselective alkylation of 2-lithio-1,3-dithianes, expanding access to optically active natural products .
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Green Chemistry Approaches: Solvent-free thioacetalization protocols reduce environmental impact while maintaining high yields (>85%) .
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